Reduced Lipophilicity vs Non-Oxo Analogue
The incorporation of the 2-oxo group in 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide markedly reduces lipophilicity relative to its non-oxo counterpart, N-isopropyl-2-(piperazin-1-yl)acetamide. The target compound exhibits a predicted logP of -0.97 , whereas the non-oxo analogue shows a predicted logP of -0.13 . This represents a >0.8 log unit decrease in lipophilicity, indicating a significantly more hydrophilic character.
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | logP = -0.97 |
| Comparator Or Baseline | N-isopropyl-2-(piperazin-1-yl)acetamide (CAS 39890-42-1) logP = -0.13 |
| Quantified Difference | Decrease of 0.84 log units |
| Conditions | ACD/Labs Percepta Platform predicted values; typical computational method for vendor specification sheets |
Why This Matters
Lower logP correlates with improved aqueous solubility and potentially distinct in vitro ADME characteristics, making the target compound more suitable for assays requiring higher compound concentration in aqueous buffers or for optimizing polarity in a lead series.
